molecular formula C20H20N2O2 B2516266 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide CAS No. 500195-11-9

2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide

Cat. No. B2516266
CAS RN: 500195-11-9
M. Wt: 320.392
InChI Key: HJTDCWCLADCBGE-UHFFFAOYSA-N
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Description

2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide, also known as DMXAA, is a small molecule that has gained significant attention in the field of cancer research due to its potential as an anti-tumor agent.

Mechanism of Action

2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide works by activating the STING (stimulator of interferon genes) pathway, which is a key component of the innate immune system. Activation of the STING pathway leads to the production of interferons and other cytokines, which activate immune cells to attack cancer cells. 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide also induces the formation of blood clots in the tumor vasculature, leading to the destruction of the tumor.
Biochemical and Physiological Effects:
2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide has been shown to have a number of biochemical and physiological effects. It induces the production of interferons and other cytokines, leading to the activation of immune cells. It also induces the formation of blood clots in the tumor vasculature, leading to the destruction of the tumor. 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide has been shown to have anti-angiogenic effects, inhibiting the growth of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide is its ability to induce tumor regression in various types of cancer. It has also been shown to enhance the effects of chemotherapy and radiation therapy. However, 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness.

Future Directions

There are several future directions for 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide research. One area of interest is the development of more effective administration methods, such as nanoparticle-based delivery systems. Another area of interest is the use of 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide in combination with other anti-tumor agents, such as immune checkpoint inhibitors. Additionally, further research is needed to understand the mechanism of action of 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide and to identify biomarkers that can predict patient response to treatment.

Synthesis Methods

2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide can be synthesized using a multi-step process starting from 2,8-dimethyl-4-hydroxyquinoline. The first step involves the conversion of 2,8-dimethyl-4-hydroxyquinoline to 2,8-dimethyl-4-oxoquinoline-1-acetic acid. This is followed by the reaction of the acid with m-toluidine to form 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide.

Scientific Research Applications

2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide has shown promising results in preclinical studies as an anti-tumor agent. It has been shown to induce tumor regression in various types of cancer, including lung, breast, and colon cancer. 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide works by activating the immune system to attack cancer cells, leading to their destruction. It has also been shown to enhance the effects of chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

2-(2,8-dimethyl-4-oxoquinolin-1-yl)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-6-4-8-16(10-13)21-19(24)12-22-15(3)11-18(23)17-9-5-7-14(2)20(17)22/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTDCWCLADCBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=CC(=O)C3=CC=CC(=C32)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide

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